molecular formula C6H4ClN3S B569172 4-Amino-5-chloro-1,2,3-benzothiadiazole CAS No. 115398-34-0

4-Amino-5-chloro-1,2,3-benzothiadiazole

Cat. No. B569172
CAS RN: 115398-34-0
M. Wt: 185.629
InChI Key: CWKMSZCIOQXCLT-UHFFFAOYSA-N
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Description

4-Amino-5-chloro-2,1,3-benzothiadiazole is a chemical compound that is related to Tizanidine . It is a gold green to yellow brown powder .


Synthesis Analysis

4-Amino-5-chloro-2,1,3-benzothiadiazole has been used in a study to synthesize and evaluate the inhibitory activity of a series of substituted benzimidazoles and small benzothiadiazoles on rat liver methionine synthase . It was also used as potential levelers for Cu plating in submicrometer trenches .


Molecular Structure Analysis

The molecular formula of 4-Amino-5-chloro-1,2,3-benzothiadiazole is C6H4ClN3S . The molecular weight is 185.63 .


Chemical Reactions Analysis

4-Amino-5-chloro-2,1,3-benzothiadiazole undergoes palladium catalyzed C-N coupling with 2- (2′-bromo-9′,9′-diethylfluoren-7′-yl)-9,9-diethylfluorene to form novel fluorescent dyes . It also forms dicopper complexes .


Physical And Chemical Properties Analysis

4-Amino-5-chloro-2,1,3-benzothiadiazole has a melting point of 89 °C . The predicted boiling point is 316.4±22.0 °C and the predicted density is 1.632±0.06 g/cm3 . It is slightly soluble in DMSO and Methanol .

Mechanism of Action

4-Amino-5-chloro-2,1,3-benzothiadiazole inhibits the replication of viruses by binding to their nucleic acids. It has been shown to inhibit the synthesis of mitochondrial membrane potential, which is necessary for viral replication .

Safety and Hazards

4-Amino-5-chloro-2,1,3-benzothiadiazole can cause skin and eye irritation. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

While specific future directions for 4-Amino-5-chloro-1,2,3-benzothiadiazole are not mentioned in the sources, its ability to inhibit viral replication suggests potential applications in antiviral research . Its use in the synthesis of novel fluorescent dyes and dicopper complexes also indicates potential uses in material science and chemistry .

properties

IUPAC Name

5-chloro-1,2,3-benzothiadiazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3S/c7-3-1-2-4-6(5(3)8)9-10-11-4/h1-2H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWKMSZCIOQXCLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1SN=N2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-5-chloro-1,2,3-benzothiadiazole

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